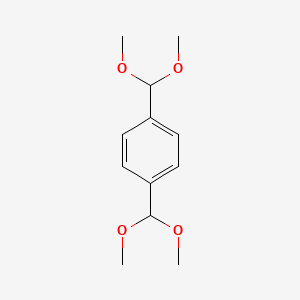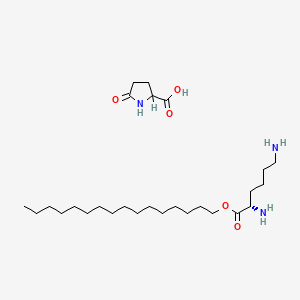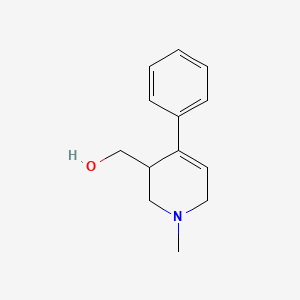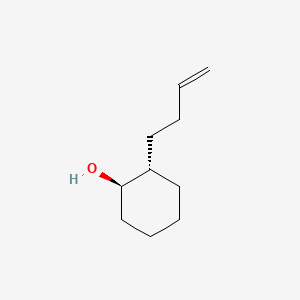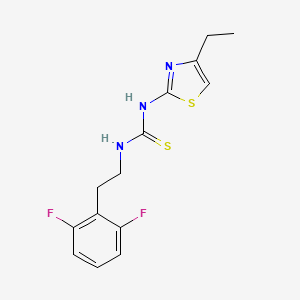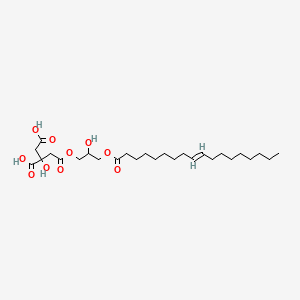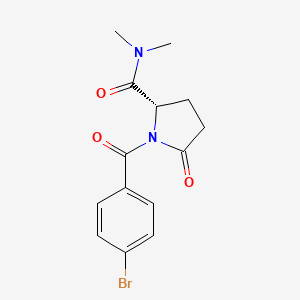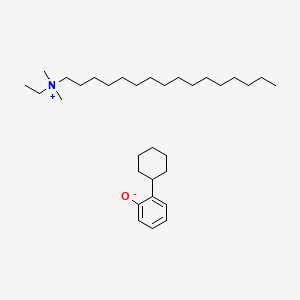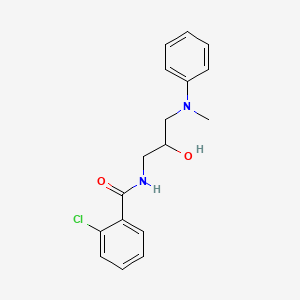
2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide is an organic compound with the molecular formula C17H19ClN2O2 It is a derivative of benzamide and contains a chloro group, a hydroxy group, and a methylphenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 2-hydroxy-3-(methylphenylamino)propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may produce a new amide derivative.
科学的研究の応用
2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Research: It is used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.
作用機序
The mechanism of action of 2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
2-Chloro-N-(2-hydroxy-3-(phenylamino)propyl)benzamide: Lacks the methyl group on the phenyl ring.
2-Chloro-N-(2-hydroxy-3-(ethylphenylamino)propyl)benzamide: Contains an ethyl group instead of a methyl group on the phenyl ring.
2-Chloro-N-(2-hydroxy-3-(dimethylphenylamino)propyl)benzamide: Contains two methyl groups on the phenyl ring.
Uniqueness
2-Chloro-N-(2-hydroxy-3-(methylphenylamino)propyl)benzamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets or alter its physicochemical properties, making it distinct from other similar compounds.
特性
CAS番号 |
61677-60-9 |
|---|---|
分子式 |
C17H19ClN2O2 |
分子量 |
318.8 g/mol |
IUPAC名 |
2-chloro-N-[2-hydroxy-3-(N-methylanilino)propyl]benzamide |
InChI |
InChI=1S/C17H19ClN2O2/c1-20(13-7-3-2-4-8-13)12-14(21)11-19-17(22)15-9-5-6-10-16(15)18/h2-10,14,21H,11-12H2,1H3,(H,19,22) |
InChIキー |
MOJAPVMKZBMFTP-UHFFFAOYSA-N |
正規SMILES |
CN(CC(CNC(=O)C1=CC=CC=C1Cl)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


